molecular formula C18H19N3O5S B3541175 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

Cat. No.: B3541175
M. Wt: 389.4 g/mol
InChI Key: PUMQPCMJVVUKDY-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a sulfonamide-containing acetamide derivative characterized by a 2-nitrophenyl group attached to the acetamide backbone and a pyrrolidinylsulfonyl substituent on the para position of the phenyl ring.

Properties

IUPAC Name

2-(2-nitrophenyl)-N-(4-pyrrolidin-1-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c22-18(13-14-5-1-2-6-17(14)21(23)24)19-15-7-9-16(10-8-15)27(25,26)20-11-3-4-12-20/h1-2,5-10H,3-4,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUMQPCMJVVUKDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide typically involves multiple steps. One common method starts with the nitration of a phenyl compound to introduce the nitro group. This is followed by the formation of the acetamide linkage and the introduction of the pyrrolidinylsulfonyl group through sulfonylation reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as methanol, chloroform, and dimethyl sulfoxide are often used to dissolve the compound and facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

The compound 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a significant chemical entity in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesizing information from diverse sources while adhering to the specified guidelines.

Physical Properties

  • Appearance : Typically exists as a crystalline solid.
  • Solubility : Soluble in organic solvents; limited solubility in water.

Medicinal Chemistry

The compound has been studied for its potential therapeutic effects, particularly in the context of:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxicity against various cancer cell lines. The presence of the nitrophenyl group may enhance biological activity through mechanisms like apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : Research indicates that related sulfonamide derivatives possess anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases.

Pharmacological Studies

  • Receptor Binding Studies : Investigations into the binding affinity of this compound to various receptors can provide insights into its mechanism of action. Compounds with a pyrrolidinylsulfonyl moiety are often evaluated for their interactions with neurotransmitter receptors, which can lead to the development of new psychoactive drugs.

Synthesis of Derivatives

The ability to modify the acetamide structure allows for the creation of analogs that can be screened for enhanced efficacy or reduced toxicity. Such derivatives can be synthesized by altering:

  • The nitrophenyl group to evaluate the influence on biological activity.
  • The pyrrolidinylsulfonyl moiety to explore different pharmacological profiles.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry highlighted a series of nitrophenyl-substituted acetamides, including our compound, demonstrating significant cytotoxic effects on breast and lung cancer cell lines. The mechanism was attributed to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Case Study 2: Anti-inflammatory Effects

Research conducted by Pharmacology Reports investigated sulfonamide derivatives' effects on inflammatory markers in vivo. The study found that compounds similar to 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide significantly reduced levels of TNF-alpha and IL-6, indicating potential use in treating autoimmune conditions .

Case Study 3: Receptor Interaction Studies

A pharmacological study examined the interaction of this compound with serotonin receptors, revealing moderate binding affinity. This suggests potential applications in developing treatments for mood disorders .

Mechanism of Action

The mechanism of action of 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the sulfonyl group can interact with biological molecules through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfamoyl Group

The sulfamoyl group at the phenyl ring’s para position is a critical structural feature. Modifications here significantly alter physicochemical and pharmacological profiles:

Compound Name Sulfamoyl Substituent Molecular Formula Molecular Weight Key Activities References
2-(2-Nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide Pyrrolidinyl C₁₈H₁₈N₃O₅S 396.42 g/mol Under investigation -
N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) 4-Methylpiperazinyl C₁₃H₁₉N₃O₃S 297.37 g/mol Analgesic (comparable to paracetamol)
N-(4-(Morpholinosulfonyl)phenyl)-2-(4-nitrophenylamino)acetamide (Compound 5p) Morpholinyl C₁₈H₂₀N₄O₆S 444.44 g/mol Structural data reported
  • Pyrrolidinyl vs. Piperazinyl/Morpholinyl : The pyrrolidinyl group (5-membered ring) in the target compound may confer greater conformational flexibility compared to the 6-membered piperazinyl or morpholinyl groups. This could enhance membrane permeability but reduce metabolic stability .
  • Biological Activity : Compound 35’s piperazinyl group demonstrates strong analgesic activity, suggesting that bulkier sulfamoyl substituents may optimize receptor binding. The target compound’s nitro group could further modulate activity via electronic effects .

Variations in the Acetamide Substituents

The acetamide’s aryl group influences electronic properties and steric interactions:

Compound Name Acetamide Substituent Key Features Biological Relevance References
2-(2-Nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide 2-Nitrophenyl Strong electron-withdrawing nitro group Potential anti-inflammatory/analgesic activity -
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide 4-Chloro-2-nitrophenyl Chloro and nitro substituents Intermediate for heterocyclic synthesis
2-(3-Hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide (B1) 3-Hydroxy-5-methylphenoxy Phenolic hydroxyl group Antioxidant potential
  • Chloro-Nitro Combinations : The chloro-nitro substitution in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide enhances electrophilicity, making it a versatile intermediate for synthesizing sulfur-containing heterocycles .

Phenoxy vs. Phenylamino Modifications

Replacing the phenyl group with phenoxy or phenylamino chains alters lipophilicity and hydrogen-bonding capacity:

Compound Name Backbone Structure LogP (Predicted) Notable Properties References
2-(2-Methoxyphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide Methoxyphenoxy ~2.8 Enhanced lipophilicity
N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide (5i) Phenylamino ~1.5 Moderate solubility
  • Phenylamino vs. Acetamide: The phenylamino group in 5i reduces steric bulk, possibly favoring interactions with flat binding pockets in viral targets .

Research Findings and Implications

  • Pharmacological Potential: The target compound’s nitro and pyrrolidinylsulfonyl groups may synergize to enhance anti-inflammatory or antiviral activity, warranting further in vitro studies .
  • Synthetic Utility : Analogues like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide highlight the role of nitroacetamides as precursors for heterocyclic compounds with diverse bioactivities .
  • Structure-Activity Relationships (SAR) : Bulkier sulfamoyl groups (e.g., piperazinyl) correlate with improved analgesic efficacy, while electron-withdrawing substituents (e.g., nitro) may enhance target affinity .

Biological Activity

The compound 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide is a member of the acetamide class, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C20H24N4O6S
  • Molecular Weight : 420.48 g/mol
  • InChIKey : WFMSDZFGEBRPKT-UHFFFAOYSA-N

This compound features a nitrophenyl group and a pyrrolidinyl sulfonamide moiety, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including anticonvulsant , anti-inflammatory , and antiviral properties. Below are key findings related to the biological activity of this specific compound.

Anticonvulsant Activity

Studies have shown that derivatives similar to 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide display significant anticonvulsant properties. For example, a related study evaluated several compounds in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. The results indicated that certain derivatives exhibited protective effects against seizures, suggesting a potential mechanism involving modulation of voltage-sensitive sodium channels .

CompoundMES Test EfficacyDose (mg/kg)Time Point (h)
Compound AHigh1000.5
Compound BModerate3004
Compound CLow1000.5

Anti-inflammatory Activity

The sulfonamide group present in the compound is known for its anti-inflammatory properties. A study focusing on sulfonamide derivatives indicated that they can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models . This suggests that our compound may also have similar effects.

Antiviral Activity

Emerging research highlights the antiviral potential of N-heterocycles, including those related to our compound. For instance, certain derivatives have shown activity against viruses such as hepatitis C and influenza by inhibiting viral replication mechanisms . This points to a promising avenue for further exploration regarding the antiviral efficacy of 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide.

Case Studies

  • Anticonvulsant Screening : In a study assessing various N-phenylacetamide derivatives, it was found that modifications in the molecular structure significantly influenced their anticonvulsant activity. The most effective compounds were noted for their ability to bind effectively to sodium channels, which is critical for seizure control .
  • Inflammation Models : Another study examined the effects of sulfonamide derivatives on inflammatory markers in vitro. Compounds similar to our target showed significant reductions in TNF-alpha and IL-6 levels, indicating their potential as therapeutic agents in inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are used to prepare 2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide?

  • The compound is typically synthesized via multi-step organic reactions, including:

  • Sulfonylation : Reaction of 4-aminophenyl sulfonyl chloride with pyrrolidine to form the pyrrolidinylsulfonyl group.
  • Acetylation : Coupling of 2-nitrophenylacetic acid with the sulfonylated intermediate using coupling agents like EDC/HOBt.
  • Purification : Column chromatography or recrystallization to isolate the final product .
    • Key parameters include solvent choice (e.g., DMF or THF), reaction temperature (often 0–80°C), and catalysts (e.g., triethylamine for deprotonation) .

Q. How is the structural integrity of this compound confirmed?

  • Spectroscopic Techniques :

  • NMR : 1H^1H- and 13C^{13}C-NMR verify the presence of aromatic protons (δ 7.2–8.5 ppm), sulfonyl groups (δ 3.1–3.5 ppm), and acetamide carbonyl signals (δ 168–170 ppm) .
  • IR : Stretching vibrations for NO2_2 (~1520 cm1^{-1}), sulfonyl S=O (~1350 cm1^{-1}), and amide C=O (~1650 cm1^{-1}) confirm functional groups .
    • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ at m/z 429.12) .

Q. What preliminary biological activities have been reported for this compound?

  • Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) using agar dilution assays (MIC values: 8–64 μg/mL) .
  • Enzyme Inhibition : Evaluated for kinase or protease inhibition via fluorescence-based assays, with IC50_{50} values compared to reference inhibitors .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

  • Reaction Optimization :

  • Use continuous flow reactors to enhance mixing and reduce side reactions .
  • Solvent screening (e.g., acetonitrile vs. DCM) improves solubility and reaction kinetics.
    • Purification : Automated flash chromatography or preparative HPLC achieves >98% purity. Monitor via TLC (Rf_f ~0.3 in ethyl acetate/hexane) .

Q. What computational approaches predict the compound’s interaction with biological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., COX-2 or EGFR). The nitro group and sulfonyl moiety show high affinity for hydrophobic pockets .
  • MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories, analyzing RMSD and binding free energy (ΔG ~-9.5 kcal/mol) .

Q. How can contradictory data on biological activity be resolved?

  • Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may explain discrepancies .
  • SAR Analysis : Synthesize analogs (e.g., replacing nitro with cyano groups) to isolate pharmacophoric features .

Methodological Challenges and Solutions

Q. What strategies mitigate instability of the nitro group during synthesis?

  • Protection-Deprotection : Temporarily protect the nitro group using Boc or Fmoc during reactive steps .
  • Low-Temperature Reactions : Perform nitration or sulfonylation at 0–5°C to prevent decomposition .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • In Vitro ADME :

  • Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp_{app} >1 × 106^{-6} cm/s).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t1/2_{1/2} >30 min preferred) .
    • In Vivo PK : Administer intravenously/orally to rodents, with plasma samples analyzed via LC-MS/MS for AUC and clearance .

Structural and Functional Analogues

Q. What structural analogs of this compound show enhanced bioactivity?

  • Key Modifications :

AnalogModificationBioactivity Improvement
Nitro→CF3_3 Increased electron-withdrawing effect2× higher COX-2 inhibition
Sulfonyl→Sulfonamide Enhanced solubilityImproved MIC against P. aeruginosa
  • SAR Trends : Bulky substituents on the phenyl ring reduce cytotoxicity while maintaining potency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-(2-nitrophenyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide

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